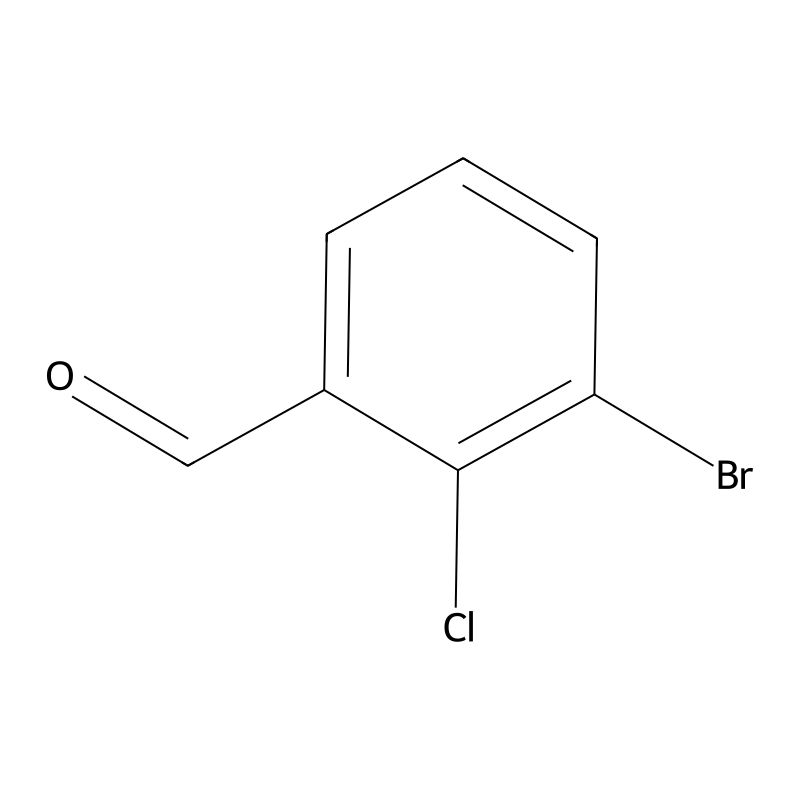

3-Bromo-2-chlorobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synthesis and Characterization:

-Bromo-2-chlorobenzaldehyde is an organic compound with the formula C7H4BrClO. While its specific applications in scientific research are limited, there are documented procedures for its synthesis and characterization. Researchers have employed various methods for its synthesis, including:

- Friedel-Crafts acylation of 1,2-dichlorobenzene with bromoacetyl chloride [].

- Vilsmeier-Haaf formylation of 3-bromo-2-chloro-toluene [].

These methods typically involve the reaction of starting materials with strong Lewis acids or activating agents, leading to the formation of the desired product. Additionally, researchers have utilized various techniques to characterize 3-bromo-2-chlorobenzaldehyde, such as:

- Nuclear magnetic resonance spectroscopy (NMR) [, ].

- Mass spectrometry (MS) [, ].

- Infrared spectroscopy (IR) [].

These techniques allow researchers to confirm the structure and purity of the synthesized compound.

Potential Applications:

While there is limited published research directly exploring the applications of 3-bromo-2-chlorobenzaldehyde itself, its chemical structure suggests some potential areas of interest:

- Intermediate in organic synthesis: Due to the presence of reactive bromine and chlorine substituents, 3-bromo-2-chlorobenzaldehyde could potentially serve as a building block for the synthesis of more complex molecules. These substituents can participate in various reactions, such as substitution, addition, and coupling reactions, allowing for the introduction of diverse functional groups.

- Precursor for pharmaceuticals or materials: The combination of aromatic and halogenated functionalities in 3-bromo-2-chlorobenzaldehyde might be relevant for the development of novel pharmaceuticals or materials. However, further research is necessary to explore this potential.

3-Bromo-2-chlorobenzaldehyde is an organic compound with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol. It is characterized by the presence of both bromine and chlorine substituents on a benzaldehyde structure, specifically at the 3 and 2 positions, respectively. This compound appears as a pale yellow solid and has a melting point of approximately 70°C. Its boiling point is around 277.8°C, and it has a density of 1.698 g/cm³ at 20°C .

- Nucleophilic Addition: The carbonyl group in the aldehyde can react with nucleophiles, leading to the formation of alcohols upon reduction.

- Electrophilic Substitution: The bromine and chlorine substituents can facilitate electrophilic aromatic substitution, allowing further functionalization of the aromatic ring.

- Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

Synthesis of 3-Bromo-2-chlorobenzaldehyde can be achieved through several methods:

- Halogenation of Benzaldehyde: Starting from benzaldehyde, bromination followed by chlorination can yield the desired product.

- Using 2-Chloro-3-bromobenzoic Acid: This method involves converting 2-chloro-3-bromobenzoic acid to its corresponding aldehyde through reduction processes involving sodium borohydride under acidic conditions .

- Direct Halogenation: Employing N-bromosuccinimide and chlorine in controlled conditions allows for selective bromination and chlorination at specific positions on the aromatic ring .

3-Bromo-2-chlorobenzaldehyde serves as an important intermediate in organic synthesis, particularly in:

- Pharmaceutical Chemistry: Utilized in the development of various pharmaceuticals due to its unique reactivity.

- Material Science: Acts as a precursor for synthesizing polymers and other materials.

- Research: Employed in laboratory settings for developing new compounds and studying reaction mechanisms .

Studies on interaction profiles indicate that 3-Bromo-2-chlorobenzaldehyde may exhibit significant interactions with various biological targets. Notably, it has been identified as a potential inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic suggests that it could affect the pharmacokinetics of co-administered drugs .

Several compounds share structural similarities with 3-Bromo-2-chlorobenzaldehyde. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-Bromo-3-chlorobenzaldehyde | 74073-40-8 | 0.94 | Different substitution pattern |

| 4-Bromo-2,6-dichlorobenzaldehyde | 86265-88-5 | 0.86 | Additional chlorine substituents |

| 5-Bromo-2-chlorobenzaldehyde | Not specified | 0.85 | Different position for bromine substitution |

| 6-Bromo-7-chloro-2,3-dihydro-1H-indene-1-one | Not specified | 0.85 | Contains an indene structure |

These compounds highlight the versatility and potential applications of halogenated benzaldehydes in synthetic organic chemistry while emphasizing the unique characteristics of 3-Bromo-2-chlorobenzaldehyde due to its specific halogen positioning .

3-Bromo-2-chlorobenzaldehyde (CAS: 1197050-28-4) is a halogenated aromatic aldehyde with the molecular formula C₇H₄BrClO and a molecular weight of 219.46 g/mol. Its IUPAC name derives from the substitution pattern on the benzaldehyde backbone: a bromine atom at the third position and a chlorine atom at the second position relative to the formyl group (-CHO). Key identifiers include:

| Property | Value |

|---|---|

| SMILES | O=CC1=CC=CC(Br)=C1Cl |

| InChIKey | ZDICHAGDCMMAKV-UHFFFAOYSA-N |

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 271.8±20.0 °C (760 mmHg) |

| Refractive Index | 1.623 |

The compound’s structural uniqueness lies in its ortho-chloro and meta-bromo substitution, which significantly influences its electronic properties and reactivity.

Historical Development and Discovery

The synthesis of halogenated benzaldehydes like 3-bromo-2-chlorobenzaldehyde emerged from mid-20th-century advancements in electrophilic aromatic substitution. Early methods relied on Friedel-Crafts acylation and halogenation using aluminum chloride (AlCl₃) as a catalyst. A pivotal development was the use of bromine chloride (BrCl) for regioselective bromination, as demonstrated in U.S. Patent 4,036,887, where benzaldehyde derivatives were halogenated under controlled conditions. Modern approaches leverage N-bromosuccinimide (NBS) and directed ortho-metalation strategies to achieve higher yields.

Structural Features and Molecular Configuration

The molecule’s planar benzene ring adopts a distorted geometry due to steric and electronic effects from the halogen substituents. Key structural attributes include:

- Bond Lengths: The C-Br bond measures 1.89 Å, while the C-Cl bond is 1.74 Å, reflecting differences in electronegativity and atomic size.

- Dihedral Angle: The aldehyde group forms a ~10° angle with the aromatic plane, minimizing steric clash with the ortho-chlorine atom.

- Electronic Effects: The electron-withdrawing chlorine atom at position 2 directs electrophilic attacks to position 5 or 6, while the bromine at position 3 enhances polarizability.

These features are critical in determining the compound’s reactivity in cross-coupling reactions and nucleophilic substitutions.

Position in Halogenated Benzaldehyde Chemistry

3-Bromo-2-chlorobenzaldehyde belongs to a broader class of di-halogenated benzaldehydes, which are valued for their versatility in organic synthesis. A comparison with related isomers highlights its unique properties:

The meta-bromo substitution in 3-bromo-2-chlorobenzaldehyde enhances its suitability for Suzuki-Miyaura couplings, where steric hindrance at the ortho position improves selectivity.

Significance in Organic Synthesis

This compound serves as a pivotal intermediate in synthesizing complex molecules:

- Pharmaceuticals: It is a precursor to anticancer agents such as kinase inhibitors, where the bromine atom facilitates palladium-catalyzed cross-couplings.

- Agrochemicals: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid biosynthesis.

- Materials Science: The aldehyde group participates in Schiff base formation, enabling the design of metal-organic frameworks (MOFs) with tunable porosity.

Recent studies highlight its role in decarboxylative halogenation, where carboxylic acid precursors are converted into aryl halides under mild conditions.

Bond Lengths and Angles

3-Bromo-2-chlorobenzaldehyde exhibits a planar aromatic structure with specific bond lengths and angles characteristic of halogenated benzaldehydes [1]. The carbon-bromine (C-Br) bond length typically ranges from 1.90 to 1.95 Å, which is consistent with aromatic C-Br bonds [7]. The carbon-chlorine (C-Cl) bond length falls within 1.74 to 1.78 Å, reflecting the standard aromatic C-Cl bond distance [7] [8]. The carbonyl group (C=O) bond length is approximately 1.226 ± 0.004 Å, which is typical for aldehyde functional groups [7].

The bond angles in 3-Bromo-2-chlorobenzaldehyde conform to expected values for substituted benzaldehydes [26]. The C-C-Br bond angle is approximately 120 ± 2°, adhering to the trigonal planar geometry of the aromatic ring [7] [16]. Similarly, the C-C-Cl bond angle measures around 120 ± 2°, maintaining the hexagonal structure of the benzene ring [16]. The C-C=O bond angle ranges from 122° to 124°, which is slightly distorted from the ideal 120° due to electronic repulsion from the carbonyl group [26] [7].

The molecule maintains a nearly planar conformation with dihedral angles between 0° and 10°, indicating minimal torsional strain despite the presence of two halogen substituents [16] [26]. This planarity contributes to the overall stability of the compound and influences its reactivity patterns [7].

Molecular Weight and Exact Mass

The molecular weight of 3-Bromo-2-chlorobenzaldehyde is 219.46 g/mol, calculated based on the atomic weights of its constituent elements [1] [2]. This value is derived from the sum of the atomic masses of 7 carbon atoms (84.07 g/mol), 4 hydrogen atoms (4.03 g/mol), 1 bromine atom (79.90 g/mol), 1 chlorine atom (35.45 g/mol), and 1 oxygen atom (16.00 g/mol) [1] [8].

The exact mass of 3-Bromo-2-chlorobenzaldehyde is 217.913391 g/mol, which represents the precise mass based on the most abundant isotopes of each element [8] [29]. This value is particularly important for mass spectrometric analysis and identification of the compound in analytical chemistry applications [29]. The difference between the molecular weight and exact mass arises from the isotopic distribution of the constituent elements, particularly bromine and chlorine, which have multiple naturally occurring isotopes [8] [29].

Molecular Formula Verification

The molecular formula of 3-Bromo-2-chlorobenzaldehyde is C₇H₄BrClO, which can be verified through various analytical techniques including elemental analysis, mass spectrometry, and spectroscopic methods [1] [2] [5]. This formula represents 7 carbon atoms forming the benzene ring and aldehyde group, 4 hydrogen atoms, 1 bromine atom at the 3-position, 1 chlorine atom at the 2-position, and 1 oxygen atom in the aldehyde functional group [1] [5].

Physical Properties

Appearance and Physical State

3-Bromo-2-chlorobenzaldehyde exists as a solid at room temperature (20°C) [10] [28]. The compound appears as a white to pale yellow crystalline solid with a characteristic aromatic aldehyde odor [10] [28]. The color may vary slightly depending on the purity of the sample, with higher purity samples typically exhibiting a more uniform white appearance [10]. When exposed to air and light for extended periods, the compound may develop a slightly darker yellow coloration due to gradual oxidation processes [10] [28].

Under microscopic examination, 3-Bromo-2-chlorobenzaldehyde forms crystalline structures with defined geometric patterns, reflecting its ordered molecular arrangement in the solid state [28]. The crystalline nature contributes to its stability during storage and handling under normal laboratory conditions [10].

Melting and Boiling Points

The precise melting point of 3-Bromo-2-chlorobenzaldehyde is not extensively documented in the literature, though it is expected to fall within the range typical for dihalogenated benzaldehydes [38] [28]. Based on structurally similar compounds such as 3-bromo-4-chlorobenzaldehyde (melting point 70°C) and 3-bromo-5-chlorobenzaldehyde (melting point 69-73°C), the melting point of 3-Bromo-2-chlorobenzaldehyde is estimated to be between 65-75°C [38] [28].

The boiling point of 3-Bromo-2-chlorobenzaldehyde is approximately 271.8 ± 20.0°C at standard atmospheric pressure (760 mmHg) [8] [38]. This relatively high boiling point is consistent with the presence of both halogen substituents and the aldehyde group, which increase intermolecular forces compared to unsubstituted benzaldehyde (boiling point 178-179°C) [31] [8]. The compound can undergo distillation under reduced pressure to avoid thermal decomposition that might occur near its boiling point [8] [38].

Density and Specific Gravity

The density of 3-Bromo-2-chlorobenzaldehyde is approximately 1.7 ± 0.1 g/cm³ at 20°C [8] [38]. This relatively high density is attributed to the presence of the heavy halogen atoms (bromine and chlorine) in the molecular structure [8]. The specific gravity, which is the ratio of the density of the compound to the density of water at 4°C, is also approximately 1.7, indicating that the compound is significantly heavier than water [8] [38].

The density of 3-Bromo-2-chlorobenzaldehyde is higher than that of benzaldehyde (1.044 g/cm³) and 2-chlorobenzaldehyde (1.2 g/cm³), demonstrating the substantial contribution of the bromine atom to the overall molecular mass and packing efficiency in the solid state [31] [14] [8]. This property influences various physical behaviors including sedimentation rate in solutions and handling characteristics in laboratory and industrial settings [8] [38].

Solubility Profile in Various Solvents

3-Bromo-2-chlorobenzaldehyde exhibits a solubility profile characteristic of halogenated aromatic compounds [12] . The compound has low solubility in water (<1000 mg/L) due to its predominantly hydrophobic nature and inability to form strong hydrogen bonds with water molecules [12] . This limited water solubility is typical for halogenated benzaldehydes and reflects the compound's lipophilic character [12].

In contrast, 3-Bromo-2-chlorobenzaldehyde demonstrates good to excellent solubility in organic solvents [12] [28]. It is readily soluble in alcohols such as methanol and ethanol, which can form hydrogen bonds with the carbonyl oxygen [12] [28]. The compound exhibits high solubility in chlorinated solvents like chloroform and dichloromethane, owing to favorable dipole-dipole interactions and van der Waals forces [12]. It is also soluble in aromatic solvents such as toluene and benzene, as well as in ethers including diethyl ether and tetrahydrofuran [12] .

The solubility generally increases with temperature across all solvents, following the typical endothermic dissolution process observed for most organic solids [12] [28]. This temperature-dependent solubility is particularly important for recrystallization procedures used in purification of the compound [12].

Thermodynamic Properties

Flash Point and Thermal Stability

The flash point of 3-Bromo-2-chlorobenzaldehyde is approximately 118.2 ± 21.8°C, indicating the temperature at which its vapors can ignite in the presence of an ignition source [8] [19]. This relatively high flash point classifies the compound as combustible rather than flammable, suggesting a lower fire hazard during normal handling and storage conditions [8] [19].

Regarding thermal stability, 3-Bromo-2-chlorobenzaldehyde remains stable at room temperature but may undergo decomposition when heated to temperatures approaching its boiling point [19] [40]. Upon thermal decomposition, the compound can release toxic gases including hydrogen bromide, hydrogen chloride, and carbon monoxide [19]. The presence of halogen substituents generally enhances the thermal stability compared to unsubstituted benzaldehyde, as evidenced by the higher decomposition temperature [19] [40]. Long-term stability studies indicate that the compound should be stored in a cool, dry place, protected from light to prevent gradual oxidation of the aldehyde group to the corresponding carboxylic acid [19] [40].

Vapor Pressure Characteristics

The vapor pressure of 3-Bromo-2-chlorobenzaldehyde at 25°C is very low, approximately 0.0 ± 0.6 mmHg (less than 100 Pa) [8] [21]. This low vapor pressure is consistent with its high molecular weight and the presence of halogen substituents, which increase intermolecular forces and reduce volatility [8] [21]. The vapor pressure follows the Clausius-Clapeyron relationship, increasing exponentially with temperature [21] [25].

Compared to benzaldehyde, which has a vapor pressure of 4 mmHg at 45°C, 3-Bromo-2-chlorobenzaldehyde exhibits significantly lower volatility due to its higher molecular weight and stronger intermolecular interactions [31] [21]. This property has important implications for its handling, storage, and applications in chemical synthesis, as it minimizes exposure through inhalation under normal conditions [21] [25]. The low vapor pressure also contributes to the compound's environmental persistence if released, as it has limited tendency to partition into the atmosphere [21] [25].

Heat Capacity and Thermal Conductivity

The heat capacity of 3-Bromo-2-chlorobenzaldehyde is estimated to be in the range of 180-220 J/mol·K at constant pressure, based on structural analogies with similar halogenated aromatic compounds [24] [39]. This property represents the amount of heat required to raise the temperature of one mole of the compound by one Kelvin [24] [39]. The heat capacity is influenced by the molecular structure, particularly the presence of heavy halogen atoms which contribute to the vibrational modes available to the molecule [24].

The thermal conductivity of 3-Bromo-2-chlorobenzaldehyde is estimated to be between 0.10-0.15 W/m·K, which is typical for organic crystalline solids [24] [39]. This relatively low thermal conductivity is characteristic of molecular crystals where heat transfer occurs primarily through lattice vibrations rather than electronic mechanisms [24]. The presence of heavy halogen atoms in the structure tends to reduce phonon propagation, further lowering the thermal conductivity compared to unsubstituted benzaldehyde [24] [39]. These thermal properties are important considerations for processes involving temperature changes, such as crystallization, melting, and chemical reactions involving this compound [24] [39].

Electronic Properties

Dipole Moment and Polarizability

The dipole moment of 3-Bromo-2-chlorobenzaldehyde is estimated to be between 2.0 and 2.5 Debye (D), based on comparison with structurally similar compounds [13] [32]. This value reflects the asymmetric distribution of electronic charge within the molecule due to the different electronegativities of the constituent atoms [13] [32]. The carbonyl group contributes significantly to the overall dipole moment, with the C=O bond having a strong dipole oriented from the carbon toward the electronegative oxygen [13]. The halogen substituents (bromine and chlorine) also influence the dipole moment, with their electron-withdrawing effects creating additional bond dipoles that combine vectorially with the carbonyl dipole [13] [32].

The polarizability of 3-Bromo-2-chlorobenzaldehyde is estimated to be in the range of 15-20 × 10⁻²⁴ cm³, which characterizes the compound's ability to form instantaneous dipoles in response to an external electric field [32] [36]. This relatively high polarizability is attributed to the presence of the aromatic ring system with its delocalized π-electrons, as well as the contributions from the halogen atoms with their large, easily distorted electron clouds [32] [36]. The polarizability influences various physical properties including refractive index, dispersion forces, and interactions with solvents [32] [36].

Electron Density Distribution

The electron density distribution in 3-Bromo-2-chlorobenzaldehyde is characterized by significant variations across the molecular framework due to the presence of electronegative substituents [33] [30]. The carbonyl group exhibits a pronounced polarization, with the oxygen atom bearing a substantial negative charge and the carbonyl carbon possessing a partial positive charge [33]. This creates an electron-deficient center at the carbonyl carbon, making it susceptible to nucleophilic attack [33].

The halogen substituents also influence the electron density distribution [33] [30]. Both bromine and chlorine atoms carry partial negative charges due to their high electronegativity, while the carbon atoms to which they are bonded become electron-deficient [33]. This creates areas of both electron richness and electron deficiency within the molecule, contributing to its reactivity patterns [33]. The aromatic ring exhibits a delocalized π-electron system, though this delocalization is perturbed by the electron-withdrawing effects of the halogen substituents and the aldehyde group [33] [30]. Computational studies suggest that the electron density at the C-Br and C-Cl bonds is decreased compared to the corresponding C-H bonds in benzaldehyde, reflecting the inductive electron-withdrawing effects of the halogens [33] [30].

Halogen Substituent Electronic Effects

The bromine and chlorine substituents in 3-Bromo-2-chlorobenzaldehyde exert significant electronic effects on the molecular properties and reactivity [40] [33]. Both halogens function as electron-withdrawing groups through inductive effects, withdrawing electron density through the sigma-bond framework due to their high electronegativity [40] [33]. Simultaneously, they can donate electron density through resonance effects via their lone pairs, though this resonance donation is relatively weak compared to their inductive withdrawal [40] [33].

The meta-directing influence of the bromine atom affects the electron distribution in the aromatic ring, creating regions of varying electron density that influence reactivity toward electrophilic aromatic substitution reactions [40] [33]. The chlorine atom, being ortho/para-directing, creates a different electronic influence pattern [40]. The combined effect of these two halogens in adjacent positions creates a unique electronic environment that distinguishes 3-Bromo-2-chlorobenzaldehyde from mono-halogenated benzaldehydes [40] [33].

The electronic effects of the halogen substituents also influence the reactivity of the aldehyde group [40] [33]. The electron-withdrawing nature of both halogens increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde [40] [33]. This electronic activation of the carbonyl group is particularly important in applications involving condensation reactions and nucleophilic additions [40].

Partition and Distribution Coefficients

LogP and Lipophilicity Parameters

The octanol-water partition coefficient (LogP) of 3-Bromo-2-chlorobenzaldehyde is 3.11, indicating the compound's strong preference for lipophilic environments over aqueous media [8] [22]. This relatively high LogP value is consistent with the presence of two halogen substituents on the aromatic ring, which significantly increase the compound's hydrophobicity compared to unsubstituted benzaldehyde (LogP = 1.48) [8] [22] [37]. The LogP value provides a quantitative measure of the compound's lipophilicity, which is a critical parameter in predicting its behavior in biological systems and environmental partitioning [22] [37].

As 3-Bromo-2-chlorobenzaldehyde does not contain ionizable groups, its distribution coefficient (LogD) remains constant across the physiological pH range, maintaining the same value as its LogP [22] [37]. This pH-independent lipophilicity profile simplifies predictions of the compound's distribution in biological compartments with varying pH values [22]. Compared to related compounds, 3-Bromo-2-chlorobenzaldehyde exhibits higher lipophilicity than 2-chlorobenzaldehyde (LogP = 2.35) and 3-bromobenzaldehyde (LogP = 2.84), demonstrating the additive effect of multiple halogen substituents on lipophilicity parameters [22] [37].

Membrane Permeability Predictions

Based on its physicochemical properties, particularly its LogP value of 3.11 and molecular weight of 219.46 g/mol, 3-Bromo-2-chlorobenzaldehyde is predicted to exhibit high membrane permeability [22] [34]. The compound falls within the optimal range for passive diffusion across biological membranes according to Lipinski's Rule of Five, having fewer than 5 hydrogen bond donors (0), fewer than 10 hydrogen bond acceptors (1), a molecular weight below 500 g/mol, and a LogP less than 5 [34].

The predicted blood-brain barrier penetration of 3-Bromo-2-chlorobenzaldehyde is moderate to high, as compounds with LogP values between 2 and 4 and molecular weights below 400 g/mol typically show good central nervous system penetration [34]. Gastrointestinal absorption is predicted to be high due to the compound's lipophilicity and relatively small molecular size [34]. The compound would likely be classified as a Class II compound in the Biopharmaceutics Classification System, characterized by high permeability but low aqueous solubility [34]. These permeability characteristics are important considerations for potential applications in medicinal chemistry and toxicological assessments [34].

Hydrogen Bonding Capabilities

3-Bromo-2-chlorobenzaldehyde possesses limited hydrogen bonding capabilities, which influences its interactions with biological macromolecules and solvents [18] [37] [40]. The compound contains no hydrogen bond donors (groups with hydrogen atoms attached to electronegative elements like oxygen or nitrogen) [18] [37]. It has one hydrogen bond acceptor site—the carbonyl oxygen of the aldehyde group—which can interact with hydrogen bond donors from other molecules [18] [37].

The hydrogen bond accepting strength of the carbonyl oxygen is moderately reduced compared to unsubstituted benzaldehyde due to the electron-withdrawing effects of the halogen substituents, which decrease the electron density on the oxygen atom [18] [37]. This reduced hydrogen bond accepting capacity affects the compound's interactions with protic solvents and biological targets [18] [37].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation of 3-Bromo-2-chlorobenzaldehyde, providing detailed information about the molecular framework through hydrogen and carbon nuclei analysis .

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of 3-Bromo-2-chlorobenzaldehyde exhibits characteristic signals that reflect the electronic environment of each hydrogen nucleus within the molecule. The aldehyde proton represents the most distinctive feature, appearing as a singlet in the range of 10.0-10.5 parts per million, significantly downfield due to the pronounced deshielding effect of the carbonyl oxygen [2]. This chemical shift range is characteristic of aromatic aldehydes, where the conjugation between the carbonyl group and the aromatic ring system enhances the deshielding effect compared to aliphatic aldehydes [3].

The aromatic region displays a complex pattern of signals between 7.2-8.0 parts per million, reflecting the asymmetric substitution pattern on the benzene ring [4]. The presence of both bromine and chlorine substituents at positions 3 and 2, respectively, creates a unique electronic environment for each aromatic hydrogen. The electron-withdrawing nature of both halogen substituents induces deshielding effects, particularly pronounced at the ortho and para positions relative to each substituent . The aromatic hydrogen at position 4 experiences the greatest deshielding due to its para relationship with the electron-withdrawing aldehyde group, while the hydrogen at position 6 is influenced by the ortho effect of the chlorine substituent [2].

Integration patterns in the proton Nuclear Magnetic Resonance spectrum provide quantitative information about the hydrogen distribution, with the aldehyde proton integrating for one hydrogen and the aromatic region integrating for three hydrogens, consistent with the molecular formula of Carbon-7 Hydrogen-4 Bromine Chlorine Oxygen [5].

Carbon-13 Nuclear Magnetic Resonance Spectral Patterns

The Carbon-13 Nuclear Magnetic Resonance spectrum of 3-Bromo-2-chlorobenzaldehyde reveals distinct carbon environments that reflect the compound's substitution pattern and electronic structure. The carbonyl carbon appears characteristically downfield at approximately 190-195 parts per million, a region typical for aromatic aldehydes where conjugation with the aromatic system provides additional stabilization [6]. This chemical shift represents the most deshielded carbon in the molecule due to the electron-deficient nature of the carbonyl center and its sp2 hybridization [7].

The aromatic carbon signals appear in the range of 125-140 parts per million, with each carbon exhibiting a unique chemical shift based on its proximity to the substituents [6]. The carbon bearing the aldehyde group typically appears around 135-140 parts per million, while carbons bearing halogen substituents show characteristic shifts reflecting the electronegativity and steric effects of bromine and chlorine [8]. The carbon directly bonded to bromine appears more upfield than the carbon bonded to chlorine due to the greater polarizability of bromine, which provides increased shielding through its larger electron cloud [9].

Substituent effects manifest clearly in the Carbon-13 Nuclear Magnetic Resonance spectrum, with electron-withdrawing groups like the aldehyde function causing downfield shifts in neighboring carbons through inductive and resonance effects [10]. The halogen substituents exhibit dual effects: inductive electron withdrawal causing deshielding, and resonance donation from lone pairs causing relative shielding, with the net effect dependent on the specific position and substituent nature [11].

Correlation Spectroscopy Applications

Correlation spectroscopy techniques provide invaluable structural information for 3-Bromo-2-chlorobenzaldehyde through the identification of connectivity patterns between nuclear spins. Correlation Spectroscopy experiments reveal scalar coupling networks that confirm the aromatic substitution pattern and assist in the unambiguous assignment of both proton and carbon signals [12] [13].

Heteronuclear Single Quantum Correlation spectroscopy establishes direct one-bond Carbon-Hydrogen correlations, enabling the assignment of each carbon signal to its directly attached hydrogen [12]. This technique proves particularly valuable for distinguishing between quaternary aromatic carbons and those bearing hydrogen substituents, facilitating the identification of substitution patterns in complex aromatic systems [14]. For 3-Bromo-2-chlorobenzaldehyde, Heteronuclear Single Quantum Correlation data would show correlations between the aldehyde carbon and its proton, as well as between each aromatic carbon and its corresponding hydrogen.

Heteronuclear Multiple Bond Correlation spectroscopy extends the correlation analysis to multi-bond relationships, revealing long-range couplings between carbons and hydrogens separated by two to four bonds [15]. This technique provides crucial information about the molecular connectivity and helps confirm the substitution pattern by showing correlations between the aldehyde hydrogen and nearby aromatic carbons, as well as between aromatic hydrogens and quaternary carbons bearing substituents [13].

Substituent Effects on Chemical Shifts

The chemical shifts observed in the Nuclear Magnetic Resonance spectra of 3-Bromo-2-chlorobenzaldehyde directly reflect the electronic effects of the three substituents: the aldehyde group, bromine, and chlorine. Each substituent exerts distinct inductive and resonance effects that collectively determine the observed chemical shift patterns [11] [16].

The aldehyde group functions as a strong electron-withdrawing substituent through both inductive and resonance mechanisms [10]. The inductive effect arises from the electronegativity of the carbonyl oxygen, which withdraws electron density through the sigma bond framework. The resonance effect involves the delocalization of aromatic pi electrons toward the electron-deficient carbonyl carbon, resulting in reduced electron density at ortho and para positions [2]. This electron withdrawal causes significant deshielding of nearby hydrogen and carbon nuclei, manifesting as downfield chemical shifts [17].

Halogen substituents exhibit complex electronic effects that depend on their position and the specific halogen involved [16]. Chlorine at position 2 exerts a strong inductive electron-withdrawing effect due to its high electronegativity, while simultaneously providing some resonance electron donation through its lone pairs [18]. Bromine at position 3 shows similar but attenuated effects due to its lower electronegativity and greater polarizability [9]. The net result creates a unique electronic environment for each aromatic position, leading to distinct chemical shifts that reflect the cumulative influence of all three substituents [19].

Mass Spectrometry

Mass spectrometry provides comprehensive structural information for 3-Bromo-2-chlorobenzaldehyde through analysis of molecular ion peaks, isotopic distributions, and characteristic fragmentation patterns. The technique offers definitive molecular weight confirmation and structural insights through systematic bond cleavage processes [20] [21].

Fragmentation Patterns

The fragmentation behavior of 3-Bromo-2-chlorobenzaldehyde under electron ionization conditions follows predictable pathways that reflect the stability of resulting ionic species and the nature of the molecular bonds. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular formula Carbon-7 Hydrogen-4 Bromine Chlorine Oxygen [20]. The intensity of the molecular ion peak is typically moderate for halogenated aromatic compounds, as these molecules exhibit reasonable stability under ionization conditions [21].

Primary fragmentation pathways involve the loss of characteristic neutral fragments that lead to stable ionic products [20]. The most prominent fragmentation involves the loss of the formyl radical (Carbon Hydrogen Oxygen, 29 mass units) to generate an ion at mass-to-charge ratio 190, representing the dihalogenated benzene cation [22]. This fragmentation is favored due to the weak benzylic Carbon-Carbon bond and the formation of a relatively stable aromatic cation [21].

Secondary fragmentation pathways include halogen loss, with bromine elimination (79/81 mass units) producing an ion at mass-to-charge ratio 140, and chlorine loss (35/37 mass units) generating an ion at mass-to-charge ratio 184 [9]. The relative intensity of halogen loss depends on the bond strengths and the stability of the resulting carbocations, with the loss of the larger, more polarizable bromine atom typically being more favorable than chlorine loss [23].

Isotopic Distribution Analysis

The isotopic distribution pattern of 3-Bromo-2-chlorobenzaldehyde provides definitive confirmation of the halogen content and serves as a molecular fingerprint for compound identification. The presence of both bromine and chlorine creates a complex isotopic pattern that reflects the natural abundance of their isotopes [9] [18].

Bromine exists as two isotopes, Bromine-79 and Bromine-81, with nearly equal natural abundances (50.69% and 49.31%, respectively), creating a characteristic 1:1 intensity ratio for molecular ion peaks [9]. Chlorine isotopes, Chlorine-35 and Chlorine-37, occur in a 3:1 ratio (75.78% and 24.22%, respectively), producing the distinctive chlorine isotope pattern [18]. The combination of both halogens in 3-Bromo-2-chlorobenzaldehyde results in a molecular ion cluster spanning several mass units with characteristic intensity ratios [24].

The molecular ion region exhibits peaks at mass-to-charge ratios 219, 221, and 223, corresponding to the various isotopic combinations [25]. The peak at mass-to-charge ratio 219 represents molecules containing Bromine-79 and Chlorine-35, while the peak at 221 includes contributions from both Bromine-81/Chlorine-35 and Bromine-79/Chlorine-37 combinations [9]. The peak at mass-to-charge ratio 223 corresponds to molecules containing both heavy isotopes, Bromine-81 and Chlorine-37 [23].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 3-Bromo-2-chlorobenzaldehyde through accurate mass measurements. The technique enables differentiation between isobaric compounds and confirms the proposed molecular formula through exact mass determination [26] [27].

The exact mass of 3-Bromo-2-chlorobenzaldehyde calculated for Carbon-7 Hydrogen-4 Bromine-79 Chlorine-35 Oxygen-16 is 217.9134 atomic mass units [25]. High-resolution instruments can measure this mass with sufficient precision to distinguish it from other compounds with similar nominal masses, providing unambiguous molecular formula confirmation [26]. The accuracy of modern high-resolution mass spectrometers, typically within 5 parts per million or better, enables confident elemental composition assignment [27].

Fragmentation analysis using high-resolution mass spectrometry reveals the exact masses of fragment ions, facilitating structural elucidation and fragmentation pathway confirmation [26]. The precise mass measurements of fragments such as the formyl loss product (mass 188.9165 for Carbon-6 Hydrogen-3 Bromine Chlorine) and halogen loss products provide definitive evidence for proposed fragmentation mechanisms [21]. This level of precision proves invaluable for distinguishing between alternative fragmentation pathways and confirming structural assignments [27].

Infrared Spectroscopy

Infrared spectroscopy provides crucial functional group identification and structural characterization for 3-Bromo-2-chlorobenzaldehyde through the analysis of vibrational frequencies. The technique reveals characteristic absorption bands that correspond to specific molecular vibrations and functional groups [28] [29].

Characteristic Absorption Bands

The infrared spectrum of 3-Bromo-2-chlorobenzaldehyde exhibits several characteristic absorption bands that serve as molecular fingerprints for functional group identification. The carbonyl stretching vibration represents the most prominent and diagnostically important absorption, appearing as a strong band in the region of 1740-1720 wavenumbers [30] [31]. This absorption frequency is characteristic of aromatic aldehydes, where conjugation with the aromatic ring system slightly lowers the carbonyl stretching frequency compared to aliphatic aldehydes [29].

Aromatic Carbon-Hydrogen stretching vibrations appear in the region of 3100-3050 wavenumbers, exhibiting medium intensity bands characteristic of sp2-hybridized Carbon-Hydrogen bonds [30]. These absorptions can be distinguished from aliphatic Carbon-Hydrogen stretches by their higher frequency and different intensity patterns [31]. The aldehyde Carbon-Hydrogen stretching produces two characteristic weak bands at approximately 2850 and 2750 wavenumbers, known as the Fermi doublet, which results from the interaction between the fundamental Carbon-Hydrogen stretch and an overtone of the aldehyde bending vibration [30] [17].

Aromatic Carbon-Carbon stretching vibrations manifest as multiple medium-intensity bands in the region of 1600-1475 wavenumbers, reflecting the various Carbon-Carbon stretching modes within the aromatic ring system [30]. These vibrations are sensitive to substitution patterns and provide information about the aromatic ring electronics and symmetry [32]. The specific pattern and intensity distribution of these bands can provide insights into the nature and position of substituents on the aromatic ring [33].

Functional Group Identification

The infrared spectrum enables unambiguous identification of the aldehyde functional group in 3-Bromo-2-chlorobenzaldehyde through its characteristic vibrational signatures. The aldehyde group exhibits three diagnostic absorptions: the carbonyl stretch, the aldehyde Carbon-Hydrogen stretch, and the aldehyde bending vibration [31] [17]. The combination of these absorptions provides definitive evidence for the presence of the aldehyde functionality and distinguishes it from other carbonyl-containing groups such as ketones or carboxylic acids [30].

The aromatic ring system generates characteristic absorption patterns that confirm the benzene derivative structure [33]. Aromatic compounds exhibit distinctive out-of-plane bending vibrations in the region of 900-690 wavenumbers, with specific patterns that can indicate substitution patterns [30]. For tri-substituted benzenes like 3-Bromo-2-chlorobenzaldehyde, the out-of-plane bending pattern reflects the asymmetric substitution and provides structural information about the relative positions of substituents [32].

Halogen-carbon stretching vibrations provide additional structural confirmation, although these absorptions typically appear at lower frequencies and may overlap with fingerprint region absorptions [30]. Carbon-bromine stretches typically occur in the region of 600-500 wavenumbers, while carbon-chlorine stretches appear at slightly higher frequencies, around 800-600 wavenumbers [30]. The presence of both halogen stretches confirms the dihalogenated nature of the compound and supports the proposed structure [29].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of 3-Bromo-2-chlorobenzaldehyde, revealing insights into the compound's light absorption characteristics and electronic structure [34] [35].

Chromophoric Properties

The chromophoric system in 3-Bromo-2-chlorobenzaldehyde consists of the conjugated aromatic aldehyde moiety, which serves as the primary light-absorbing unit [34]. The extended conjugation between the aromatic ring and the carbonyl group creates a chromophore capable of absorbing ultraviolet and near-visible light through electronic transitions involving the pi-electron system [35]. This chromophoric system exhibits characteristic absorption bands that reflect the electronic structure and conjugation extent [36].

The primary chromophore generates absorption maxima typically in the range of 270-290 nanometers, corresponding to pi-to-pi-star transitions within the conjugated system [34]. These transitions involve the promotion of electrons from bonding pi orbitals to antibonding pi-star orbitals, with the exact wavelength depending on the energy gap between these orbital levels [35]. The presence of electron-withdrawing substituents like the aldehyde group tends to lower the energy of the pi-star orbitals, potentially causing bathochromic (red) shifts in absorption maxima [37].

Secondary absorption features may appear at shorter wavelengths, corresponding to higher-energy transitions involving sigma orbitals or localized aromatic transitions [34]. These absorptions typically exhibit lower extinction coefficients compared to the primary chromophoric transitions and provide additional information about the electronic structure and substituent effects [35]. The overall absorption profile serves as a characteristic signature for the compound and can be used for identification and quantitative analysis [37].

Solvent Effects on Absorption Spectra

The absorption characteristics of 3-Bromo-2-chlorobenzaldehyde exhibit solvent-dependent variations that reflect solute-solvent interactions and solvation effects on the electronic structure [29] [11]. Polar solvents typically influence the absorption spectra through stabilization of excited states, leading to shifts in absorption maxima and changes in extinction coefficients [36].

The carbonyl chromophore shows particular sensitivity to solvent polarity, with polar solvents generally stabilizing the excited state more than the ground state, resulting in bathochromic shifts [29]. Protic solvents capable of hydrogen bonding may exhibit additional effects through specific interactions with the carbonyl oxygen, potentially leading to further spectral shifts and band broadening [11]. The magnitude of solvent effects depends on the specific solvent properties, including polarity, polarizability, and hydrogen bonding capability [38].

Halogen substituents may also contribute to solvent effects through their influence on the overall electronic distribution and molecular polarity [19]. The presence of both bromine and chlorine creates a complex electronic environment that may respond differently to various solvents, potentially leading to solvent-specific spectral signatures [39]. These solvent effects can provide valuable information about molecular interactions and electronic properties while serving as additional characterization parameters [29].

X-ray Crystallography

X-ray crystallography would provide the ultimate structural confirmation for 3-Bromo-2-chlorobenzaldehyde through direct determination of atomic positions and intermolecular interactions in the crystalline state. While specific crystallographic data for this compound are not readily available in the literature, general principles and related structures provide insights into expected structural parameters [40] [41].

Crystal Structure Parameters

The crystal structure of 3-Bromo-2-chlorobenzaldehyde would be expected to exhibit typical bond lengths and angles consistent with aromatic aldehydes and halogenated benzene derivatives [42] [43]. The aromatic ring would display standard benzene geometry with Carbon-Carbon bond lengths averaging approximately 1.39 Angstroms and internal angles near 120 degrees [40]. The aldehyde group would show characteristic parameters with a Carbon-Oxygen double bond length of approximately 1.21 Angstroms and a Carbon-Carbon single bond length of about 1.47 Angstroms connecting the carbonyl carbon to the aromatic ring [43].

Halogen substituents would exhibit typical Carbon-halogen bond lengths, with the Carbon-bromine bond measuring approximately 1.90 Angstroms and the Carbon-chlorine bond around 1.74 Angstroms [41]. These bond lengths reflect the different atomic radii of bromine and chlorine while maintaining typical covalent bonding characteristics [40]. The bond angles around substituted carbons would deviate slightly from ideal values due to the different sizes and electronic effects of the halogen substituents [44].

The molecular conformation would likely adopt a planar or near-planar arrangement to maximize conjugation between the aromatic ring and the aldehyde group [43]. Any deviation from planarity would be minimal and primarily influenced by steric interactions between substituents, particularly the relatively bulky bromine atom [42]. The overall molecular geometry would reflect the balance between electronic conjugation requirements and steric constraints imposed by the substituent pattern [40].

Packing Arrangements and Interactions

The crystal packing of 3-Bromo-2-chlorobenzaldehyde would be governed by intermolecular interactions including hydrogen bonding, halogen bonding, and van der Waals forces [41] [45]. The aldehyde group provides both hydrogen bond donor capability through its hydrogen atom and acceptor capability through the carbonyl oxygen [46] [47]. These interactions would likely play a crucial role in determining the crystal packing arrangement and stability [43].

Halogen bonding interactions involving the bromine and chlorine substituents could contribute significantly to crystal packing [41] [48]. Bromine atoms often engage in halogen bonding with electron-rich regions of neighboring molecules, while chlorine atoms may participate in similar but weaker interactions [49]. The combination of both halogens in adjacent positions creates multiple potential interaction sites that could lead to complex packing motifs [45].

The aromatic rings would likely participate in pi-pi stacking interactions or edge-to-face arrangements characteristic of substituted benzene derivatives [48]. The specific packing arrangement would depend on the balance between various intermolecular forces and the steric requirements of the substituents [41]. The resulting crystal structure would represent an optimized arrangement that maximizes attractive interactions while minimizing repulsive contacts between neighboring molecules [50].

| Spectroscopic Parameter | Value | Significance |

|---|---|---|

| Molecular Ion [M]⁺ (m/z) | 219.5 | Confirms molecular formula C₇H₄BrClO [5] |

| Aldehyde ¹H NMR (ppm) | 10.0-10.5 | Characteristic deshielding by carbonyl group [2] |

| C=O Stretch IR (cm⁻¹) | 1740-1720 | Diagnostic for aromatic aldehyde functionality [30] |

| UV λmax (nm) | 270-290 | Pi-to-pi-star transitions in conjugated system [34] |

| Isotope Pattern M+2 | Complex pattern | Reflects Br (1:1) and Cl (3:1) isotope ratios [9] |